Metazosin

Descripción general

Descripción

La metazosina es un agente antihipertensivo que funciona como un antagonista del receptor alfa-1 adrenérgico . Se utiliza principalmente para controlar la hipertensión y la hiperplasia prostática benigna (HPB). El compuesto es conocido por su capacidad de causar vasodilatación, lo que ayuda a reducir la presión arterial .

Métodos De Preparación

La metazosina se sintetiza a través de un proceso de varios pasos. El paso inicial implica la reacción de piperazina con cloruro de 2-metoxipropionilo para formar un intermedio de amida. Este intermedio luego se hace reaccionar con una quinazolina sustituida para producir metazosina . Las condiciones de reacción generalmente involucran temperaturas controladas y el uso de solventes para facilitar las reacciones.

Análisis De Reacciones Químicas

La metazosina sufre varias reacciones químicas, que incluyen:

Oxidación: La metazosina puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, que pueden alterar sus propiedades farmacológicas.

Sustitución: La metazosina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Aplicaciones Científicas De Investigación

La metazosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor alfa-1 adrenérgico.

Biología: Los investigadores utilizan la metazosina para estudiar los efectos fisiológicos del bloqueo del receptor alfa-1 adrenérgico.

Industria: El compuesto se utiliza en el desarrollo de nuevos medicamentos antihipertensivos y tratamientos para la HPB.

Mecanismo De Acción

La metazosina ejerce sus efectos antagonizando los receptores alfa-1 adrenérgicos. Al bloquear estos receptores, la metazosina causa relajación de los músculos lisos en los vasos sanguíneos, lo que lleva a la vasodilatación y una posterior disminución de la presión arterial . Este mecanismo también ayuda a aliviar los síntomas urinarios asociados con la HPB al relajar los músculos lisos de la próstata y el cuello de la vejiga .

Comparación Con Compuestos Similares

La metazosina es similar a otros antagonistas del receptor alfa-1 adrenérgico como la prazosina, la terazosina y la doxazosina. La metazosina es única en su afinidad de unión específica y propiedades farmacocinéticas . A diferencia de algunos de sus homólogos, la metazosina ha mostrado potencial en el tratamiento de afecciones más allá de la hipertensión y la HPB, como el TEPT y los trastornos de ansiedad .

Compuestos similares

- Prazosina

- Terazosina

- Doxazosina

La metazosina destaca por sus aplicaciones terapéuticas únicas y sus características específicas de unión a los receptores .

Actividad Biológica

Metazosin is an alpha-1 adrenergic receptor blocker primarily used in the treatment of hypertension and conditions associated with excessive sympathetic nervous system activity. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from relevant case studies and research.

- Chemical Formula : C₁₈H₂₅N₅O₄

- Molar Mass : 357.42 g/mol

This compound functions by selectively antagonizing alpha-1 adrenergic receptors, which leads to:

- Vasodilation : The blockade of these receptors results in the relaxation of vascular smooth muscle, thereby decreasing peripheral resistance.

- Reduced Blood Pressure : The vasodilatory effect contributes to lowering blood pressure, making it effective in managing hypertension.

Comparative Analysis with Similar Compounds

This compound shares structural and functional similarities with other alpha-1 blockers. The following table summarizes key characteristics:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Prazosin | Alpha-1 blocker | Hypertension | Shorter half-life |

| Doxazosin | Alpha-1 blocker | Hypertension | Longer half-life |

| Terazosin | Alpha-1 blocker | Hypertension | Extended release formulation |

| Tamsulosin | Alpha-1 blocker | Benign prostatic hyperplasia | Selective for alpha-1A receptors |

This compound is distinguished by its specific receptor affinity profile and potential central nervous system effects, which may not be as pronounced in other alpha blockers.

Treatment of Chronic Heart Failure

A multicenter clinical trial evaluated the efficacy of this compound in patients with chronic congestive heart failure. Key findings included:

- Dosage : Patients received this compound at doses ranging from 10 mg to 20 mg per day.

- Duration : The treatment lasted for eight weeks.

- Results :

The study concluded that this compound is a suitable adjunct therapy in managing chronic heart failure, particularly in cases resistant to standard treatments.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is critical for its therapeutic effectiveness. A hybrid approach integrating species differences has been developed to predict plasma concentration-time curves accurately. This method enhances the understanding of how this compound behaves in human subjects compared to traditional modeling techniques .

Safety and Tolerance

In the aforementioned clinical trials, this compound was well tolerated among patients, with no significant incidence of tachycardia reported. This safety profile is crucial for long-term management strategies in hypertensive patients or those with heart failure .

Propiedades

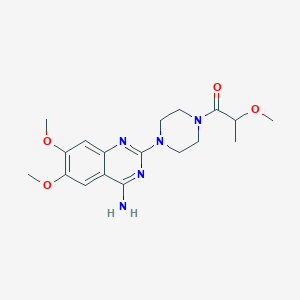

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOTYALSMRNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275913, DTXSID50878352 | |

| Record name | Metazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95549-92-1, 116728-65-5 | |

| Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.